N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
The compound “N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide” is a complex organic molecule. It contains several functional groups including an amide, a thiadiazole ring, and a tolyl group (a methyl-substituted phenyl group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the thiadiazole ring and the amide group. These groups are capable of forming hydrogen bonds, which could influence the compound’s conformation and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring and the amide group could influence its solubility, while the tolyl group could influence its lipophilicity .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research on compounds structurally related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has focused on their synthesis and potential pharmacological applications. A study by Caliendo et al. (1996) involved the synthesis and in vivo assessment of a set of N-[2-(alkylamino)ethyl]benzotriazol-X-yl isobutyramides for their local anesthetic activity, finding some with more favorable profiles than lidocaine, a reference drug. QSAR studies highlighted the role of lipophilicity in anesthetic effectiveness (Caliendo et al., 1996).
Antimicrobial and Anti-inflammatory Properties
Another direction of research, as explored by Anekal and Biradar (2017), involves synthesizing Ethyl 2-(2-(2,5-disubstituted-1H-indol-3-yl)-4-oxothiazolid-3-ylamino)-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylates with significant antimicrobial, analgesic, and anti-inflammatory activities. This study opens up possibilities for therapeutic applications beyond the scope of local anesthesia (Anekal & Biradar, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-9(2)13(21)17-14-18-19-15(23-14)22-8-12(20)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNIZWOODMVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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